アセトアミノフェン Dimer-d6

説明

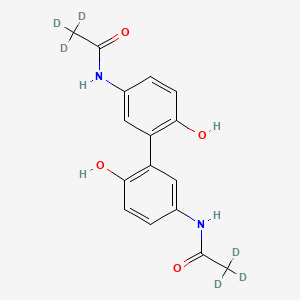

Acetaminophen Dimer-d6 is a deuterium-labeled derivative of Acetaminophen Dimer. This compound is primarily used in scientific research as a stable isotope-labeled standard. The incorporation of deuterium atoms into the molecular structure of Acetaminophen Dimer enhances its stability and allows for precise quantitation in various analytical applications .

科学的研究の応用

Analytical Chemistry

- Stable Isotope-Labeled Standard : Acetaminophen Dimer-d6 serves as a standard in mass spectrometry for the quantification of acetaminophen and its metabolites. Its deuterium labeling allows researchers to differentiate it from non-labeled compounds, improving accuracy in measurements.

- Quantitative Analysis : The compound is used in various analytical procedures to assess the concentration of acetaminophen in biological samples, enabling detailed pharmacokinetic studies.

Pharmacokinetics

- Metabolic Pathway Studies : Researchers utilize Acetaminophen Dimer-d6 to investigate the metabolic pathways of acetaminophen in biological systems. This includes studying how the drug is processed in the liver through glucuronidation, sulfation, and oxidation pathways .

- Drug Interaction Studies : The compound aids in understanding potential drug-drug interactions by providing insights into how acetaminophen and its metabolites interact with other pharmaceuticals within the body.

Toxicology

- Investigating Toxicological Effects : Acetaminophen Dimer-d6 is instrumental in studying the toxicological effects of acetaminophen and its derivatives. It helps researchers understand the mechanisms behind acetaminophen-induced hepatotoxicity and other adverse effects .

- Safety Assessments : The compound's unique properties allow for more accurate assessments of safety profiles for new formulations or derivatives of acetaminophen.

Drug Development

- Metabolism Insights : In drug development, Acetaminophen Dimer-d6 provides critical insights into the metabolism and pharmacodynamics of new analgesic compounds. Understanding these interactions can guide the design of safer and more effective drugs.

- Formulation Studies : The compound can be used to evaluate how different formulations of acetaminophen behave in vivo, assisting in the development of optimized delivery systems.

Case Studies

- Pharmacokinetic Study : A study utilized Acetaminophen Dimer-d6 to track the metabolic fate of acetaminophen in a controlled environment, revealing important data about its half-life and interaction with liver enzymes .

- Toxicological Investigation : Researchers employed this compound to assess the hepatotoxic effects of high-dose acetaminophen in animal models, providing insights into safe dosage limits and potential antidotes for overdose scenarios.

- Drug Development Research : A recent study highlighted how Acetaminophen Dimer-d6 was used to optimize a new formulation aimed at reducing gastrointestinal side effects associated with traditional acetaminophen use .

作用機序

Target of Action

Acetaminophen Dimer-d6, also known as Paracetamol Dimer-d6, is a derivative of Acetaminophen . The primary targets of Acetaminophen are the enzymes COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are compounds that contribute to inflammation and pain .

Mode of Action

Acetaminophen Dimer-d6 likely shares a similar mode of action with its parent compound, Acetaminophen. It inhibits COX-1 and COX-2 through metabolism by the peroxidase function of these isoenzymes . This results in inhibition of phenoxyl radical formation from a critical tyrosine residue essential for the cyclooxygenase activity of COX-1 and COX-2 and prostaglandin (PG) synthesis .

Biochemical Pathways

The biochemical pathways affected by Acetaminophen Dimer-d6 are likely similar to those affected by Acetaminophen. Acetaminophen is metabolized in the liver by three central pathways: glucuronidation, sulfation, and cysteine conjugation . The metabolites formed, such as Acetaminophen cysteine (APCys), Acetaminophen glucuronide (APGlc), and Acetaminophen sulfate (APS), have different properties and roles . For instance, APCys is a more potent antioxidant than the parent compound .

Pharmacokinetics

It can be inferred that these properties would be similar to those of acetaminophen, given their structural similarity . Acetaminophen is well-absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of Acetaminophen Dimer-d6 are likely to be similar to those of Acetaminophen. Acetaminophen’s action results in the reduction of pain and fever . At a molecular level, it inhibits the synthesis of prostaglandins, reducing inflammation . At a cellular level, it can cause changes in mitochondrial respiration .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Acetaminophen Dimer-d6. For instance, temperature and pressure can affect the stability of Acetaminophen and its metabolites . Furthermore, the presence of Acetaminophen in various water sources has raised concerns about its ecotoxicological profile . These factors could potentially influence the action of Acetaminophen Dimer-d6 as well.

生化学分析

Biochemical Properties

Acetaminophen Dimer-d6, like its parent compound, is likely to interact with various enzymes, proteins, and other biomolecules. Acetaminophen is metabolized in the liver by three central pathways: glucuronidation, sulfation, and cysteine conjugation . The nature of these interactions involves the conjugation of Acetaminophen with these biomolecules, which helps to detoxify the compound and prevent liver damage .

Cellular Effects

The effects of Acetaminophen Dimer-d6 on various types of cells and cellular processes are likely to be similar to those of Acetaminophen. It influences cell function by inhibiting the creation of prostaglandins, thereby reducing inflammation and pain . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Acetaminophen Dimer-d6 at the molecular level is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Like Acetaminophen, it may act as a weak inhibitor of prostaglandin synthesis by reducing cyclooxygenase (COX-1 and COX-2) .

Temporal Effects in Laboratory Settings

Based on the behavior of Acetaminophen, it can be inferred that factors such as the product’s stability, degradation, and any long-term effects on cellular function would be important areas of study .

Dosage Effects in Animal Models

Studies on Acetaminophen have shown that overdose and long-term use can produce hepatic and/or renal injury .

Metabolic Pathways

Acetaminophen Dimer-d6 is likely to be involved in similar metabolic pathways as Acetaminophen, including interactions with enzymes or cofactors in the glucuronidation, sulfation, and cysteine conjugation pathways .

Transport and Distribution

Based on the behavior of Acetaminophen, it can be inferred that it may interact with various transporters or binding proteins .

Subcellular Localization

Based on the behavior of Acetaminophen, it can be inferred that it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Acetaminophen Dimer-d6 involves the deuteration of Acetaminophen Dimer. The process typically includes the following steps:

Deuteration of Acetaminophen: Acetaminophen is subjected to deuterium exchange reactions using deuterium oxide (D2O) or other deuterium sources under specific conditions to replace hydrogen atoms with deuterium.

Dimerization: The deuterated Acetaminophen is then subjected to oxidative coupling reactions to form the dimer.

Industrial Production Methods

Industrial production of Acetaminophen Dimer-d6 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards required for research and analytical applications .

化学反応の分析

Types of Reactions

Acetaminophen Dimer-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the dimer back to its monomeric form.

Substitution: The aromatic rings in the dimer can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Monomeric Acetaminophen.

Substitution: Halogenated or nitrated derivatives.

類似化合物との比較

Similar Compounds

Acetaminophen: The parent compound, widely used as an analgesic and antipyretic.

Acetaminophen Glucuronide: A major metabolite of Acetaminophen, more water-soluble and excreted in urine.

Acetaminophen Sulfate: Another major metabolite, formed through sulfation.

Acetaminophen Cysteine: Formed through conjugation with cysteine, a potent antioxidant.

Uniqueness

Acetaminophen Dimer-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in analytical applications. This makes it an invaluable tool in pharmacokinetic and metabolic studies, offering insights that are not possible with non-labeled compounds .

生物活性

Acetaminophen Dimer-d6, a deuterated form of acetaminophen, is primarily utilized in scientific research as a stable isotope-labeled standard. This compound is significant for its potential applications in pharmacokinetics, toxicology, and drug development. Understanding its biological activity involves examining its mechanisms of action, biochemical properties, and implications in various research contexts.

Target Enzymes : Acetaminophen Dimer-d6 likely shares a similar mechanism of action with acetaminophen itself, primarily inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in the synthesis of prostaglandins, which mediate inflammation and pain responses. The inhibition of these enzymes leads to analgesic and antipyretic effects .

Biochemical Pathways : The metabolism of Acetaminophen Dimer-d6 is expected to mirror that of acetaminophen, involving pathways such as glucuronidation, sulfation, and cysteine conjugation in the liver. This metabolic profile is essential for understanding its pharmacokinetics and potential toxicity .

Pharmacokinetics

The pharmacokinetic properties of Acetaminophen Dimer-d6 are inferred to be similar to those of acetaminophen due to their structural similarities. This includes absorption characteristics, distribution in bodily tissues, metabolism rates, and excretion profiles. Studies indicate that acetaminophen is rapidly absorbed and predominantly metabolized in the liver .

Cellular Effects

Acetaminophen Dimer-d6 likely exhibits cellular effects akin to those of acetaminophen:

- Inhibition of Prostaglandin Synthesis : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.

- Impact on Cell Function : It may influence various cellular processes through enzyme interactions, affecting gene expression and signaling pathways involved in pain perception and inflammatory responses .

Research Applications

Acetaminophen Dimer-d6 serves multiple roles in scientific research:

- Analytical Chemistry : Used as a stable isotope-labeled standard for quantifying acetaminophen and its metabolites in mass spectrometry.

- Pharmacokinetics Studies : Assists in elucidating metabolic pathways and understanding the pharmacokinetics of acetaminophen derivatives.

- Toxicology Research : Investigates the toxicological effects associated with acetaminophen use and its metabolites .

Study on Metabolism and Toxicity

A longitudinal study involving healthy male participants examined the metabolic pathways of acetaminophen. Participants received a controlled dose of 1 gram over four days. The study focused on identifying metabolites through advanced mass spectrometry techniques, revealing delayed peak levels in blood and urine for certain metabolites compared to traditional measures. This suggests that current biomonitoring methods might underestimate acetaminophen exposure by not accounting for all metabolic products .

Hepatotoxicity Investigation

Research has shown that acetaminophen's reactive intermediates can bind to hepatic proteins, leading to hepatotoxicity. A study indicated that N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite of acetaminophen, significantly inhibited thioredoxin reductase activity in liver cells. This finding underscores the importance of understanding the toxicological implications of both acetaminophen and its dimerized forms like Acetaminophen Dimer-d6 .

Summary Table

| Feature | Acetaminophen | Acetaminophen Dimer-d6 |

|---|---|---|

| Chemical Structure | N-acetyl-4-aminophenol | Dimerized form with deuterium |

| Mechanism of Action | COX-1/COX-2 inhibition | Likely similar to parent compound |

| Metabolic Pathways | Glucuronidation, sulfation | Similar metabolic pathways |

| Research Applications | Analgesic studies | Stable isotope labeling for analysis |

| Toxicity Profile | Hepatotoxicity via NAPQI | Potentially similar mechanisms |

特性

IUPAC Name |

2,2,2-trideuterio-N-[4-hydroxy-3-[2-hydroxy-5-[(2,2,2-trideuterioacetyl)amino]phenyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-9(19)17-11-3-5-15(21)13(7-11)14-8-12(18-10(2)20)4-6-16(14)22/h3-8,21-22H,1-2H3,(H,17,19)(H,18,20)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJCCQZHFLRCAA-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)NC(=O)C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。